Unique Regulatory Identity and Procurement Requirement as EP Impurity A
Defluoro Paroxetine Hydrochloride is unambiguously designated as 'Paroxetine impurity A' by the European Pharmacopoeia (EP) and 'Paroxetine Related Compound B' by the USP . This formal identification directly links it to a specific analytical peak in regulated HPLC methods. Unlike non-pharmacopeial analogs or other Paroxetine derivatives, only this exact compound, with its certified purity and traceability, is acceptable for demonstrating system suitability and for quantifying this specific impurity in Abbreviated New Drug Applications (ANDA) and commercial manufacturing [1].
| Evidence Dimension | Pharmacopeial Designation |
|---|---|
| Target Compound Data | Designated as 'Paroxetine impurity A' (EP) and 'Paroxetine Related Compound B' (USP) |
| Comparator Or Baseline | N-Benzyldefluoroparoxetine (Paroxetine EP Impurity F) [2] |
| Quantified Difference | Distinct and non-interchangeable pharmacopeial monographs; each compound has a unique regulatory identifier for a specific analytical purpose [2]. |
| Conditions | Analytical methods described in USP and EP monographs for Paroxetine Hydrochloride. |
Why This Matters
This confirms that procurement of Defluoro Paroxetine Hydrochloride is not optional but a mandatory requirement for any laboratory or manufacturer seeking to comply with US or European regulatory filings for Paroxetine.
- [1] Veeprho Pharmaceuticals. (2024). Paroxetine EP Impurity A (CAS 324024-00-2) Technical Datasheet. View Source
- [2] SynZeal Research. Paroxetine EP Impurity F (N-Benzyldefluoroparoxetine) Product Page. View Source
